molecular formula C12H26N2 B2811210 Diethyl[3-(piperidin-4-yl)propyl]amine CAS No. 127425-06-3

Diethyl[3-(piperidin-4-yl)propyl]amine

Cat. No.: B2811210
CAS No.: 127425-06-3
M. Wt: 198.354
InChI Key: LDMFKPVKXQXQOR-UHFFFAOYSA-N
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Description

Diethyl[3-(piperidin-4-yl)propyl]amine (CAS: 127425-06-3) is a secondary amine featuring a piperidin-4-yl group connected to a propyl chain, with two ethyl substituents on the nitrogen atom. Its molecular formula is C₁₂H₂₆N₂, and it has a molecular weight of 198.35 g/mol .

Piperidine derivatives are widely used in medicinal chemistry and agrochemicals due to their ability to modulate biological targets, such as enzymes and receptors. The piperidin-4-yl group, in particular, is a common pharmacophore in drug discovery .

Properties

IUPAC Name

N,N-diethyl-3-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)11-5-6-12-7-9-13-10-8-12/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMFKPVKXQXQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[3-(piperidin-4-yl)propyl]amine can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction can be represented as follows:

Piperidine+DiethylamineBase, SolventThis compound\text{Piperidine} + \text{Diethylamine} \xrightarrow{\text{Base, Solvent}} \text{this compound} Piperidine+DiethylamineBase, Solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl[3-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the propyl chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Diethyl[3-(piperidin-4-yl)propyl]amine has been utilized as a precursor in the synthesis of various therapeutic agents. Its derivatives have shown promise in targeting specific receptors, such as opioid receptors. For instance, research has demonstrated that piperidine derivatives can act as potent delta opioid receptor agonists, providing insights into pain management therapies . The modification of the piperidine nitrogen and phenolic groups has been linked to enhanced selectivity and potency, indicating that this compound could serve as a scaffold for developing new analgesics.

2. Antiviral Research

The compound has also been explored for antiviral applications. In one study, derivatives of piperidine were screened for their efficacy against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). The results indicated that modifications to the piperidine structure could lead to compounds with significant antiviral activity while maintaining low cytotoxicity levels . This suggests potential pathways for developing antiviral therapeutics.

Case Studies

Study Focus Findings
Delta Opioid Receptor Agonists Investigated the effect of phenolic diaryl amino piperidinesEstablished improved agonist potency compared to standard agonists; potential for pain relief therapies
Antiviral Activity Screening of piperidine derivatives against YFV and BVDVIdentified compounds with micromolar range activity and low cytotoxicity; promising for further development as antiviral agents

Mechanism of Action

The mechanism of action of Diethyl[3-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Dimethyl[3-(piperidin-4-yl)propyl]amine

  • Molecular Formula : C₁₀H₂₂N₂
  • Molecular Weight : 170.30 g/mol
  • Physical State : Liquid
  • Key Features : Replaces the diethyl groups in the target compound with dimethyl groups, reducing steric bulk and molecular weight.
  • Structural Impact : The smaller methyl groups may enhance solubility in polar solvents compared to the diethyl analog.

Diethyl({3-[(1-methylpiperidin-4-yl)amino]propyl})amine

  • Molecular Formula : C₁₃H₂₉N₃
  • Molecular Weight : 227.39 g/mol
  • Key Features: Incorporates a methyl-substituted piperidine ring and an additional amino group on the propyl chain.

[3-(Dimethylamino)propyl][1-(pyridin-4-yl)ethyl]amine

  • Molecular Formula : C₁₂H₂₁N₃
  • Molecular Weight : 207.31 g/mol
  • Key Features: Replaces the piperidine ring with a pyridine moiety and introduces a dimethylamino-propyl chain.
  • Applications : Pyridine-containing amines are often used in catalysis or as building blocks for heterocyclic drug candidates .

T-2307 (Arylamidine Antifungal Agent)

  • Structure: 4-{3-[1-(3-{4-[amino(imino)methyl]phenoxy}propyl)piperidin-4-yl]propoxy}benzamidine
  • Key Features : Contains a piperidin-4-yl group linked via a propoxy chain to a benzamidine moiety.
  • Applications : Demonstrated antifungal activity against Aspergillus species and entered Phase I clinical trials in 2015 .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
Diethyl[3-(piperidin-4-yl)propyl]amine 198.35 Diethyl, propyl, piperidin-4-yl Moderate-High
Dimethyl[3-(piperidin-4-yl)propyl]amine 170.30 Dimethyl, propyl, piperidin-4-yl Moderate
T-2307 491.56 Piperidin-4-yl, benzamidine, propoxy High (due to aromaticity)
  • Lipophilicity : The diethyl analog likely has higher membrane permeability than the dimethyl version due to increased hydrophobic surface area.
  • Bioactivity : T-2307’s benzamidine group enables hydrogen bonding with fungal targets, a feature absent in simpler alkylamines like the diethyl compound .

Market and Availability

  • This compound : Discontinued by CymitQuimica and marked as out of stock in 2024 .
  • Dimethyl[3-(piperidin-4-yl)propyl]amine : Available from American Elements in high-purity grades, suggesting industrial demand .

Biological Activity

Diethyl[3-(piperidin-4-yl)propyl]amine is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its role in various pharmacological activities. The compound's structure allows it to interact with multiple biological targets, leading to diverse effects.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been studied for its potential as an antagonist at histamine H3 receptors, which play a crucial role in regulating neurotransmitter release in the central nervous system (CNS) . By blocking these receptors, the compound can enhance the levels of various neurotransmitters, potentially aiding in the treatment of neurological disorders.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its effectiveness varies based on structural modifications and substituents on the piperidine ring .
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activity, although further investigation is required to elucidate its mechanisms and efficacy against specific viruses .
  • Opioid Receptor Interaction : Some derivatives of piperidine compounds have shown promise as opioid receptor modulators. Studies have indicated that modifications to the piperidine structure can enhance agonist or antagonist activity at delta opioid receptors, suggesting potential applications in pain management .

Case Study 1: Histamine H3 Receptor Antagonism

A study evaluated the effects of this compound on food intake in rats. The compound was administered subcutaneously over five days, resulting in a significant reduction in food consumption compared to controls. This effect was attributed to its action as an H3 receptor antagonist, which modulates neurotransmitter levels associated with appetite regulation .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on a series of piperidine derivatives, including this compound, demonstrated varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted that structural modifications could enhance antibacterial potency .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPotential activity; further studies needed
H3 Receptor AntagonismReduced food intake in rats
Opioid InteractionModulation at delta opioid receptors

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